1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
Overview
Description
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H13N3. It is a derivative of pyrazole, characterized by the presence of an ethyl group at the first position, and two methyl groups at the third and fifth positions of the pyrazole ring. This compound is known for its stability and solubility in organic solvents such as ethanol and dimethylformamide .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Preparation Methods
The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several methods:
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Synthetic Routes
Methylation of Pyrazole: The preparation involves the methylation of pyrazole using methylating agents like iodomethane or bromomethane to produce 3-methylpyrazole.
One-Pot Synthesis: Another method involves a one-pot synthesis where the starting materials are reacted in a single reaction vessel, reducing the number of steps and increasing the overall yield.
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Industrial Production Methods
Batch Process: In industrial settings, the compound is typically produced using a batch process where the reactants are combined in a reactor, and the reaction is allowed to proceed under controlled conditions of temperature and pressure.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.
Chemical Reactions Analysis
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (iodomethane, bromomethane).
Major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles.
Scientific Research Applications
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the ethyl group at the first position, resulting in different chemical and biological properties.
1-Ethyl-3-methyl-1H-pyrazol-4-amine: Has only one methyl group at the third position, leading to variations in reactivity and stability.
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Uniqueness: : The presence of both ethyl and methyl groups in this compound provides it with unique steric and electronic properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-ethyl-3,5-dimethylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-4-10-6(3)7(8)5(2)9-10/h4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWTBGYZOVCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360551 | |
Record name | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63203-90-7 | |
Record name | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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